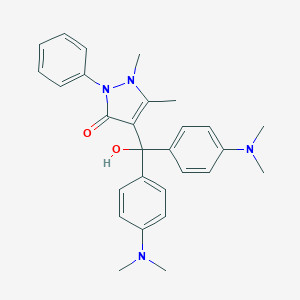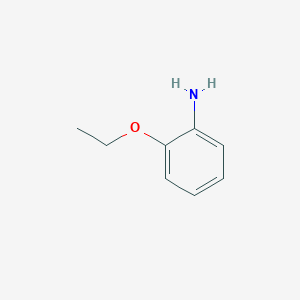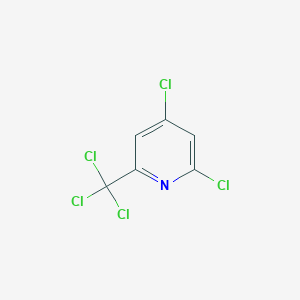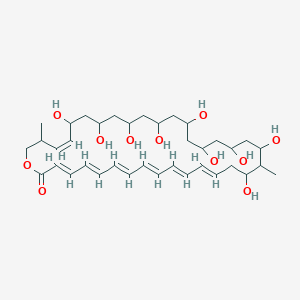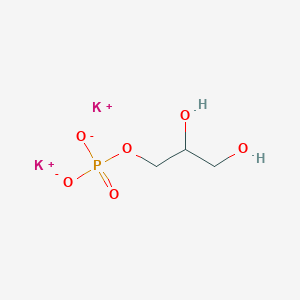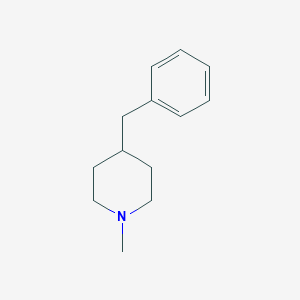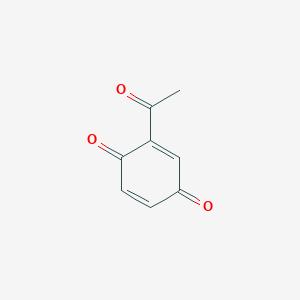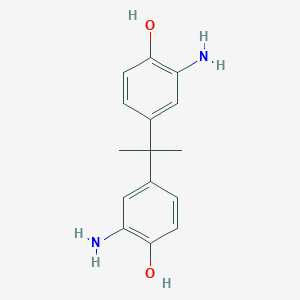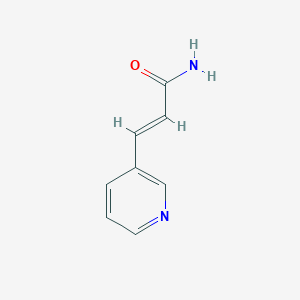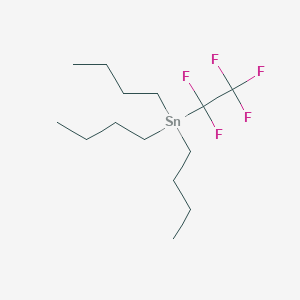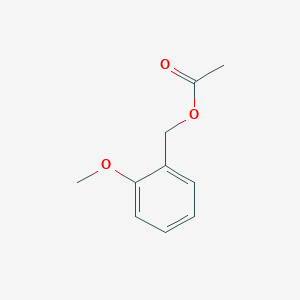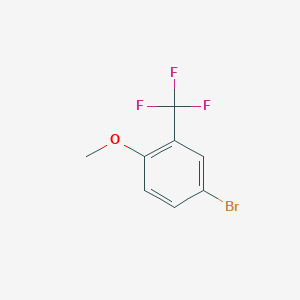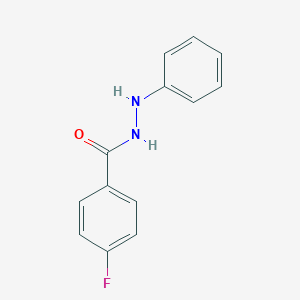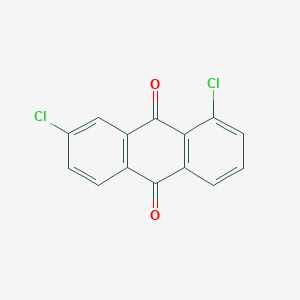
1,7-Dichloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichloroanthracene-9,10-dione (DCAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.08 g/mol. DCAD is a versatile compound that has been used in various fields of research, including organic chemistry, materials science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1,7-Dichloroanthracene-9,10-dione in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that 1,7-Dichloroanthracene-9,10-dione may act by inhibiting the activity of certain enzymes involved in cell survival pathways, leading to the activation of apoptotic pathways.
Biochemical And Physiological Effects
Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. 1,7-Dichloroanthracene-9,10-dione has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, leading to a decrease in cellular ATP levels.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its versatility. It can be easily synthesized and used in various chemical reactions. Additionally, its potential as an anticancer agent makes it an attractive candidate for cancer research.
One of the limitations of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its toxicity. It can cause skin and respiratory irritation and should be handled with caution. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on cells.
Future Directions
There are several future directions for research involving 1,7-Dichloroanthracene-9,10-dione. One area of interest is the development of 1,7-Dichloroanthracene-9,10-dione derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of 1,7-Dichloroanthracene-9,10-dione's potential as an antioxidant, as its ability to induce oxidative stress in cells may have therapeutic benefits in certain diseases. Finally, further studies are needed to fully understand the mechanism of action of 1,7-Dichloroanthracene-9,10-dione and its effects on cellular pathways.
Synthesis Methods
1,7-Dichloroanthracene-9,10-dione can be synthesized through a multi-step process using anthracene as the starting material. The synthesis involves the oxidation of anthracene using a strong oxidizing agent, such as potassium permanganate, to form 9,10-anthraquinone. The resulting anthraquinone is then chlorinated using chlorine gas to form 1,7-Dichloroanthracene-9,10-dione.
Scientific Research Applications
1,7-Dichloroanthracene-9,10-dione has been extensively studied in the field of organic chemistry due to its ability to undergo various chemical reactions, including nucleophilic addition, reduction, and substitution reactions. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
In medicinal chemistry, 1,7-Dichloroanthracene-9,10-dione has been investigated for its potential as an anticancer agent. Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
properties
CAS RN |
1594-69-0 |
|---|---|
Product Name |
1,7-Dichloroanthracene-9,10-dione |
Molecular Formula |
C14H6Cl2O2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H |
InChI Key |
ASMKLYHDMPMGHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
synonyms |
1,7-Dichloro-9,10-anthraquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



